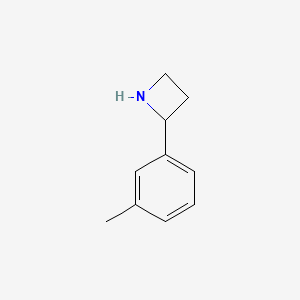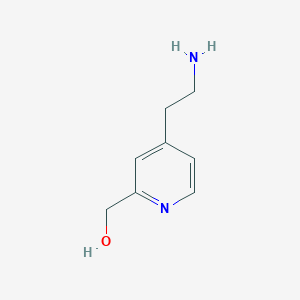
(4-(2-Aminoethyl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Aminoethyl)pyridin-2-yl)methanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an aminoethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Aminoethyl)pyridin-2-yl)methanol typically involves the reaction of 4-(2-Aminoethyl)pyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Aminoethyl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aminoethyl group can be reduced to an ethyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (4-(2-Carboxyethyl)pyridin-2-yl)methanol.
Reduction: (4-Ethyl)pyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(4-(2-Aminoethyl)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a ligand in the development of metal complexes with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound for drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-(2-Aminoethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(2-Aminoethyl)pyridine: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.
(4-(2-Hydroxyethyl)pyridine: Lacks the amino group, reducing its potential for biological interactions.
(4-(2-Methyl)pyridine: Lacks both the amino and hydroxymethyl groups, making it less reactive.
Uniqueness
(4-(2-Aminoethyl)pyridin-2-yl)methanol is unique due to the presence of both the aminoethyl and hydroxymethyl groups, which provide multiple sites for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
[4-(2-aminoethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c9-3-1-7-2-4-10-8(5-7)6-11/h2,4-5,11H,1,3,6,9H2 |
Clé InChI |
AQCWUWVHMSNDGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CCN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
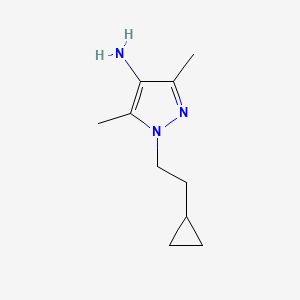
![1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride](/img/structure/B13071921.png)
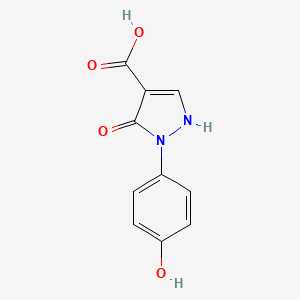
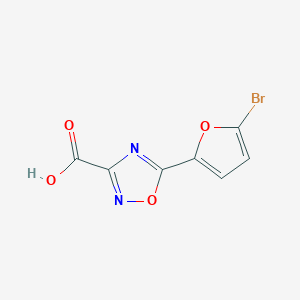
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)
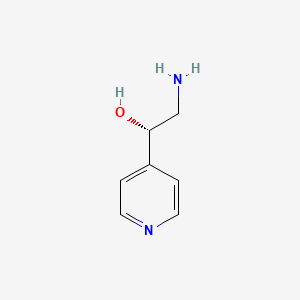
![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
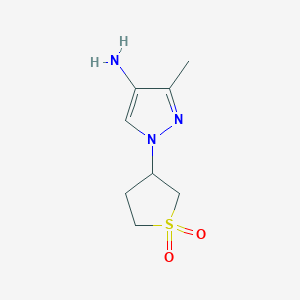
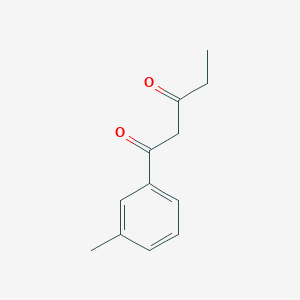
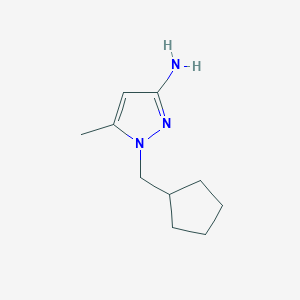
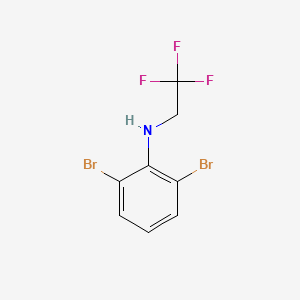
![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
